6,8-Dichloro-9-(phenylsulfanyl)-1,4-dioxaspiro[4.4]non-8-en-7-one
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Overview
Description
6,8-Dichloro-9-(phenylsulfanyl)-1,4-dioxaspiro[44]non-8-en-7-one is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-9-(phenylsulfanyl)-1,4-dioxaspiro[4.4]non-8-en-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-9-(phenylsulfanyl)-1,4-dioxaspiro[4.4]non-8-en-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms in the compound can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .
Scientific Research Applications
6,8-Dichloro-9-(phenylsulfanyl)-1,4-dioxaspiro[4.4]non-8-en-7-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-9-(phenylsulfanyl)-1,4-dioxaspiro[4.4]non-8-en-7-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorodiphenyl sulfone: Known for its use in polymer production.
Bicyclo[3.3.1]nonane derivatives: These compounds share a similar bicyclic structure and are studied for their biological activities.
Uniqueness
6,8-Dichloro-9-(phenylsulfanyl)-1,4-dioxaspiro[4.4]non-8-en-7-one stands out due to its spirocyclic structure, which imparts unique chemical and physical properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
202404-39-5 |
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Molecular Formula |
C13H10Cl2O3S |
Molecular Weight |
317.2 g/mol |
IUPAC Name |
6,8-dichloro-9-phenylsulfanyl-1,4-dioxaspiro[4.4]non-8-en-7-one |
InChI |
InChI=1S/C13H10Cl2O3S/c14-9-10(16)11(15)13(17-6-7-18-13)12(9)19-8-4-2-1-3-5-8/h1-5,11H,6-7H2 |
InChI Key |
NSLDIMZXMWIGEW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)C(C(=O)C(=C2SC3=CC=CC=C3)Cl)Cl |
Origin of Product |
United States |
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